An In-Depth Technical Guide to 2,6-Dibromopyrazine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,6-Dibromopyrazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 23229-25-6
This technical guide provides a comprehensive overview of 2,6-Dibromopyrazine, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides established experimental protocols for its key reactions, and visualizes a representative synthetic workflow and a relevant biological signaling pathway.
Core Properties of 2,6-Dibromopyrazine
2,6-Dibromopyrazine is a halogenated aromatic compound featuring a pyrazine ring substituted with two bromine atoms. These bromine atoms serve as excellent leaving groups in various cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules.[1] Its physical and chemical properties are summarized below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 23229-25-6 | |
| Molecular Formula | C₄H₂Br₂N₂ | |
| Molecular Weight | 237.88 g/mol | |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 51-55 °C | [2] |
| Boiling Point | 233.6 °C at 760 mmHg | |
| Purity | ≥96% |
Spectroscopic Data
While specific spectral data can vary based on the solvent and instrumentation used, the following provides an overview of the expected spectroscopic characteristics for 2,6-Dibromopyrazine.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Due to the symmetrical nature of the molecule, a single signal is expected for the two equivalent protons on the pyrazine ring. The chemical shift would likely appear in the aromatic region, downfield due to the electron-withdrawing effects of the nitrogen and bromine atoms. |
| ¹³C NMR | Two signals are anticipated: one for the two equivalent carbon atoms bonded to bromine and another for the two equivalent carbon atoms bonded to hydrogen. |
| IR Spectroscopy | Characteristic absorption bands would be expected for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazine ring (typically in the 1400-1600 cm⁻¹ region), and C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have a near 1:1 natural abundance), resulting in three molecular ion peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. Fragmentation would likely involve the loss of bromine atoms and cleavage of the pyrazine ring. |
Experimental Protocols
2,6-Dibromopyrazine is a key substrate in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. Below are detailed protocols for some of the most common and synthetically useful transformations.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is a versatile method for the arylation or vinylation of 2,6-Dibromopyrazine.
Materials:
-
2,6-Dibromopyrazine
-
Aryl- or vinylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 2,6-Dibromopyrazine, the aryl- or vinylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Attach the condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol is used for the synthesis of aminopyrazine derivatives.
Materials:
-
2,6-Dibromopyrazine
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas.
-
In a separate glovebox or under an inert atmosphere, add 2,6-Dibromopyrazine, Pd₂(dba)₃, and Xantphos to the Schlenk tube.
-
Add anhydrous, degassed toluene and the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation
This reaction is employed to introduce alkynyl substituents onto the pyrazine ring.
Materials:
-
2,6-Dibromopyrazine
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-Dibromopyrazine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of 2,6-Dibromopyrazine.
Caption: General workflow for the Suzuki-Miyaura coupling of 2,6-Dibromopyrazine.
Signaling Pathway: Inhibition of Kinase Signaling by a Pyrazine-Based Inhibitor
Pyrazine derivatives are prominent scaffolds in the development of kinase inhibitors, which are crucial in cancer therapy.[1][3][4][5] These inhibitors often act as ATP-competitive agents, blocking the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival signals.[1][3]
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandf.figshare.com [tandf.figshare.com]


